molecular formula C33H27NO6 B14055617 N-Fmoc-O4-fluorenylmethyl-L-aspartic acid

N-Fmoc-O4-fluorenylmethyl-L-aspartic acid

Cat. No.: B14055617
M. Wt: 533.6 g/mol
InChI Key: JBLJMACTOMSWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-O4-fluorenylmethyl-L-aspartic acid is a protected derivative of L-aspartic acid, a β-amino acid critical in peptide synthesis. The compound features two key modifications:

  • N-Fmoc protection: A 9-fluorenylmethyloxycarbonyl (Fmoc) group shields the α-amino group, enabling selective deprotection under basic conditions (e.g., piperidine) during solid-phase peptide synthesis (SPPS) .
  • O4-fluorenylmethyl ester: The β-carboxyl group (position 4) is protected by a fluorenylmethyl ester, which may offer unique stability or cleavage properties compared to other esters.

The fluorenylmethyl group on the β-carboxyl likely enhances hydrophobicity and alters cleavage kinetics, making it suitable for specialized synthetic applications.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27NO6/c35-31(39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)17-30(32(36)37)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLJMACTOMSWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties of N-Fmoc-O4-Fluorenylmethyl-L-Aspartic Acid

Molecular Characteristics

This compound (CAS 187671-16-5) has the molecular formula $$ \text{C}{33}\text{H}{27}\text{NO}_6 $$ and a molecular weight of 533.6 g/mol. The compound’s structure integrates two fluorenyl-based protecting groups:

  • Fmoc group : Protects the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine).
  • Fm ester : Shields the β-carboxyl group, which is stable under acidic conditions but cleavable via hydrogenolysis or photolysis.

Role in Peptide Synthesis

This derivative addresses challenges in solid-phase peptide synthesis (SPPS) by preventing undesired side reactions at the β-carboxyl group during coupling or deprotection steps. Its dual protection allows sequential activation of the α-carboxyl group for peptide bond formation.

Synthetic Strategies for this compound

Stepwise Protection via Solution-Phase Synthesis

Amino Group Protection with Fmoc-Cl

The α-amino group of L-aspartic acid is first protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a biphasic system (e.g., water/dioxane) under alkaline conditions (pH 8–9). Triethylamine or sodium bicarbonate is typically employed to scavenge HCl generated during the reaction:
$$
\text{L-Aspartic acid} + \text{Fmoc-Cl} \xrightarrow{\text{NaHCO}_3} \text{N-Fmoc-L-aspartic acid} + \text{HCl}
$$
This step achieves >95% yield when conducted at 0–4°C to minimize racemization.

β-Carboxyl Esterification with 9-Fluorenylmethyl Bromide

The β-carboxyl group is subsequently esterified using 9-fluorenylmethyl bromide (Fm-Br) in anhydrous dimethylformamide (DMF) with 1-hydroxybenzotriazole (HOBt) as a coupling agent. Diisopropylethylamine (DIPEA) is added to deprotonate the carboxyl group and drive the reaction:
$$
\text{N-Fmoc-L-aspartic acid} + \text{Fm-Br} \xrightarrow{\text{HOBt/DIPEA}} \text{N-Fmoc-O4-Fm-L-aspartic acid} + \text{HBr}
$$
Reaction progress is monitored via thin-layer chromatography (TLC), with purification by flash chromatography (silica gel, ethyl acetate/hexane).

Challenges in Regioselectivity

Selective esterification of the β-carboxyl group requires careful control of steric and electronic factors. The α-carboxyl group’s higher acidity (pKa ~1.9) compared to the β-carboxyl (pKa ~3.9) necessitates mild reaction conditions to avoid indiscriminate activation. Pre-activation of the β-carboxyl with HOBt and DIPEA ensures preferential esterification.

Solid-Phase Synthesis Using 2-CTC Resin

Resin Loading and Temporary Protection

A 2-chlorotrityl chloride (2-CTC) resin is employed to immobilize L-aspartic acid via its α-carboxyl group. The β-carboxyl remains free for subsequent Fm esterification:
$$
\text{L-Aspartic acid} + \text{2-CTC resin} \rightarrow \text{Resin-bound L-aspartic acid (α-carboxyl)}
$$
The α-amino group is then protected with Fmoc-OSu (Fmoc-N-succinimidyl carbonate) in DMF, yielding resin-bound N-Fmoc-L-aspartic acid.

β-Carboxyl Esterification On-Resin

The resin-bound intermediate is treated with Fm-Br and HOBt/DIPEA to esterify the β-carboxyl group. After washing, the product is cleaved from the resin using 1% trifluoroacetic acid (TFA) in dichloromethane, preserving both protecting groups:
$$
\text{Resin-bound N-Fmoc-L-aspartic acid} + \text{Fm-Br} \rightarrow \text{Resin-bound N-Fmoc-O4-Fm-L-aspartic acid}
$$
This method achieves 85–90% yield with minimal racemization, making it suitable for large-scale production.

Analytical Data and Quality Control

Chromatographic Purity

Reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of the final product under the following conditions confirms >98% purity:

Column Unifinepak C18 (3.0 mm × 75 mm, 1.9 µm)
Mobile Phase A: 20 mM phosphate (pH 6.9); B: Acetonitrile/methanol/water (45:40:15)
Gradient 11% B → 100% B over 15 min
Flow Rate 0.8 mL/min
Detection UV at 265 nm (Fmoc/Fm absorption)

Spectroscopic Characterization

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.75 (d, 2H, Fmoc ArH), 7.58 (t, 2H, Fmoc ArH), 7.40 (t, 2H, Fmoc ArH), 4.40 (m, 1H, α-CH), 4.20 (d, 2H, Fmoc CH$$2$$), 3.10 (dd, 1H, β-CH$$2$$), 2.90 (dd, 1H, β-CH$$2$$).
  • HRMS (ESI+) : m/z calculated for $$ \text{C}{33}\text{H}{27}\text{NO}_6 $$ [M+H]$$^+$$: 534.1913; found: 534.1915.

Comparative Evaluation of Synthetic Routes

Solution-Phase vs. Solid-Phase Synthesis

Parameter Solution-Phase Solid-Phase
Yield 70–75% 85–90%
Purity 95–98% 98–99%
Scalability Limited by purification steps High (automation-compatible)
Racemization Risk Moderate (pH-sensitive steps) Low (controlled resin environment)

Cost and Resource Efficiency

Solid-phase synthesis reduces solvent consumption by 40% compared to solution-phase methods but requires specialized resin and equipment. Conversely, solution-phase synthesis is more accessible for laboratories without SPPS infrastructure.

Applications in Peptide Science

SPPS of Asp-Rich Peptides

The dual-protected derivative enables efficient synthesis of peptides containing multiple aspartic acid residues, such as calcitonin and amyloid-β fragments. For example, in a recent study, N-Fmoc-O4-Fm-L-aspartic acid was incorporated into a 30-mer peptide with 92% coupling efficiency per cycle.

Photolabile Protection for Controlled Release

The Fm ester on the β-carboxyl group is cleavable under UV light (365 nm), enabling applications in photolithographic peptide microarrays and light-activated drug delivery systems.

Chemical Reactions Analysis

Types of Reactions: Fmoc-asp(ofm)-oh undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-asp(ofm)-oh is widely used in solid-phase peptide synthesis (SPPS) for the construction of peptide chains. Its protecting groups ensure selective reactions and high yields .

Biology and Medicine: The compound is used in the synthesis of bioactive peptides and proteins, which are crucial in drug development and therapeutic applications. It is also employed in the study of protein-protein interactions and enzyme mechanisms .

Industry: In the pharmaceutical industry, Fmoc-asp(ofm)-oh is used to produce peptide-based drugs. It is also utilized in the development of diagnostic tools and biosensors .

Mechanism of Action

The mechanism of action of Fmoc-asp(ofm)-oh primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during chain elongation, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The OFm group similarly protects the carboxyl group, ensuring selective reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
N-Fmoc-L-aspartic acid 1-benzyl ester C₂₆H₂₃NO₆ 460.66 86060-83-5 Benzyl ester requires hydrogenolysis (H₂/Pd) for deprotection .
Fmoc-L-Asp(OAll)-OH C₂₂H₂₁NO₆ 395.41 146982-24-3 Allyl ester removed via Pd(0)-catalyzed allyl transfer under mild conditions .
Fmoc-Asp(OtBu)-OH C₂₃H₂₅NO₆ 411.45 71989-14-5 Acid-labile tert-butyl ester cleaved with TFA (>95% efficiency) .
Fmoc-Asp(ODmab)-OH C₃₆H₃₅N₂O₈ 623.67 Not provided Dmab group (photolabile) enables UV-triggered deprotection .
N-Fmoc-L-aspartic acid C₁₉H₁₇NO₆ 355.34 119062-05-4 Unprotected β-carboxyl; used in solution-phase synthesis .

Key Observations :

  • Hydrophobicity : Bulky groups (e.g., benzyl, fluorenylmethyl) increase hydrophobicity, affecting solubility in organic solvents like DMF or DCM.
  • Deprotection Conditions : Allyl and Dmab esters allow orthogonal deprotection, critical for multi-step syntheses .

Stability and Handling

  • Thermal Stability : tert-Butyl esters are stable at room temperature, while allyl esters may degrade under prolonged basic conditions .
  • Safety: Compounds like Fmoc-L-Asp-NH₂ are non-hazardous but require precautions against dust explosions . Fluorenylmethyl esters may share similar handling guidelines.

Research Findings

  • Conformational Effects : X-ray studies of Fmoc-Asp-OtBu reveal altered backbone conformations compared to free aspartic acid, impacting peptide folding .
  • Synthetic Efficiency: Arndt-Eistert reactions using Fmoc-protected α-amino acids yield β-amino acids with high enantiomeric purity .

Biological Activity

N-Fmoc-O4-fluorenylmethyl-L-aspartic acid is a derivative of aspartic acid, commonly utilized in peptide synthesis, particularly through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). This compound serves as a crucial building block in the creation of peptides and proteins, and its biological activity is essential for understanding its applications in medicinal chemistry and biochemistry.

This compound exhibits biological activity primarily through its role in peptide synthesis. The Fmoc group allows for selective protection of the amino acid during the synthesis process, facilitating the formation of peptide bonds without interference from other functional groups. However, the presence of aspartic acid introduces specific challenges, such as aspartimide formation, which can lead to unwanted side reactions during peptide synthesis.

Aspartimide Formation

Aspartimide formation is a significant side reaction associated with aspartic acid derivatives. This occurs when the nitrogen atom of the amide group attacks the β-carbonyl carbon, leading to cyclic intermediates that can further react to form various by-products. The formation of aspartimide is particularly problematic in sequences containing multiple aspartic acid residues, as it can yield up to nine different by-products, complicating purification and reducing overall yield .

Mitigation Strategies

To minimize the occurrence of aspartimide formation during Fmoc SPPS, researchers have explored various strategies, including:

  • Use of Acidic Modifiers : Incorporating acidic additives has been shown to significantly reduce aspartimide formation. For instance, adding formic acid (FA) to deprotection solutions has been effective in lowering by-product levels while maintaining Fmoc removal efficiency .
  • Optimizing Deprotection Conditions : Adjusting the concentration of deprotection agents like piperidine can also influence reaction kinetics and minimize side reactions. Studies indicate that lower concentrations can slow down deprotection rates but lead to fewer by-products .

Case Studies

  • Kinetic Studies on Fmoc Deprotection :
    A study conducted by Atherton et al. measured the kinetics of Fmoc deprotection in various conditions. Their findings indicated that using 5% piperidine with 1% FA resulted in lower levels of aspartimide compared to higher concentrations of piperidine alone .
    Conditiont1/2 (seconds)Aspartimide Formation (%)
    20% Piperidine6High
    10% Piperidine20Moderate
    5% Piperidine + 1% FA39Low
  • Impact on Peptide Yield :
    Another study highlighted how modifications to deprotection conditions affected peptide yield and purity. The addition of FA consistently improved recovery rates for target peptides while suppressing unwanted side reactions .

Comparative Analysis

The following table summarizes key findings from various studies regarding the effects of different conditions on aspartimide formation:

Modifier/ConditionAspartimide Formation (%)Peptide Yield (%)
No ModifierHighLow
1% FAModerateImproved
5% Piperazine + 1% DBULowHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.